Butopyronoxyl

Descripción general

Descripción

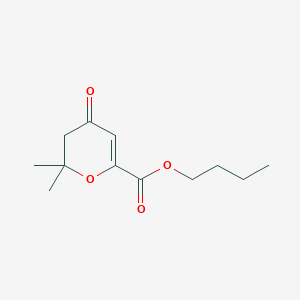

El butópironoxilo, también conocido como butil 3,4-dihidro-2,2-dimetil-4-oxo-2H-pirano-6-carboxilato, es un compuesto sintético con la fórmula molecular C12H18O4 y un peso molecular de 226.27 g/mol . Es principalmente conocido por su uso como repelente de insectos, eficaz contra insectos que pican como mosquitos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El butópironoxilo puede sintetizarse mediante la esterificación del ácido 3,4-dihidro-2,2-dimetil-4-oxo-2H-pirano-6-carboxílico con butanol. La reacción típicamente involucra el uso de un catalizador ácido fuerte, como el ácido sulfúrico, bajo condiciones de reflujo .

Métodos de Producción Industrial

La producción industrial de butópironoxilo sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la esterificación continua del ácido con butanol en presencia de un catalizador ácido. La mezcla de reacción se purifica luego mediante destilación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El butópironoxilo experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El butópironoxilo puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el butópironoxilo en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo butilo con otros grupos alquilo o arilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los reactivos como los haluros de alquilo y los haluros de arilo se utilizan en reacciones de sustitución.

Principales Productos Formados

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Varios ésteres alquilo o arilo.

Aplicaciones Científicas De Investigación

Chemical Applications

Butopyronoxyl serves as a reagent in organic synthesis and analytical chemistry. Its utility includes:

- Oxidation Reactions : It can facilitate the conversion of various substrates into carboxylic acids.

- Reduction Reactions : It is effective in reducing compounds to alcohols.

- Substitution Reactions : It can be used to form various alkyl or aryl esters.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Oxidation | Carboxylic Acids | Alkane → Carboxylic Acid |

| Reduction | Alcohols | Ketone → Alcohol |

| Substitution | Alkyl/Aryl Esters | Alcohol + Acid → Ester |

Biological Applications

In biological research, this compound has been studied for its insect repellent properties. It acts by interfering with the olfactory receptors of insects, reducing their attraction to hosts.

Insect Behavior Studies

- Research indicates that this compound significantly decreases the attraction of pests such as Amblyomma variegatum to pheromones, showcasing its potential in pest control strategies .

Case Study: Efficacy Against Mosquitoes

In controlled experiments comparing this compound to DEET, it demonstrated comparable effectiveness in repelling mosquitoes, making it a candidate for further development in insect repellent formulations .

Medical Applications

This compound is being investigated for its potential therapeutic applications:

- Insect Repellent Development : Its efficacy as an insect repellent positions it as a valuable compound for formulating new repellents that could be safer and more effective than existing options.

- Growth Factor Activity : Preliminary studies suggest that this compound may promote growth factors relevant in clinical treatments, indicating possible applications in medicine beyond pest control .

Industrial Applications

The compound is utilized in the formulation of insect repellent products for human use and fabric treatment. Its dual functionality enhances its value in both agricultural and pharmaceutical contexts.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Agriculture | Pest Control |

| Veterinary Medicine | Animal Repellents |

| Consumer Products | Insect Repellent Formulations |

Mecanismo De Acción

El butópironoxilo ejerce sus efectos principalmente a través de su acción repelente. Interfiere con los receptores olfativos de los insectos, reduciendo su atracción hacia el huésped. La estructura molecular del compuesto le permite unirse a receptores específicos, bloqueando las vías sensoriales que los insectos utilizan para localizar sus objetivos .

Comparación Con Compuestos Similares

Compuestos Similares

DEET (N,N-Dietil-meta-toluamida): Otro repelente de insectos ampliamente utilizado.

Picaridin (Icaridina): Conocido por su eficacia y menor toxicidad en comparación con el DEET.

IR3535 (Etil butilacilaminopropionato): Un repelente sintético con un buen perfil de seguridad.

Singularidad

El butópironoxilo es único debido a su estructura molecular específica, que proporciona un modo de acción diferente en comparación con otros repelentes. Su eficacia contra una amplia gama de insectos que pican y su toxicidad relativamente baja lo convierten en un compuesto valioso en el desarrollo de productos repelentes de insectos .

Actividad Biológica

Butopyronoxyl, a synthetic insect repellent, has garnered attention for its biological activity, particularly in its efficacy against various insect species. This article explores its mechanisms of action, effectiveness, and relevant research findings.

This compound functions primarily as an insect repellent by interfering with the olfactory receptors of insects. Studies indicate that it inhibits the feeding behavior of mosquitoes and ticks, which are significant vectors for diseases. The compound's effectiveness is attributed to its ability to disrupt the detection of host odors by these pests, thereby reducing their attraction to humans and animals.

Efficacy Against Insects

Research has demonstrated varying levels of effectiveness for this compound against different insect species. In a comparative study, this compound showed significant repellent activity against Aedes aegypti , a primary vector for dengue fever and Zika virus. The median effective dose (ED50) was found to be as low as 0.0017% , indicating high potency compared to other repellents like DEET and dibutyl phthalate, which had higher ED50 values .

Table 1: Comparative Efficacy of Insect Repellents

| Compound | ED50 (%) against Aedes aegypti | ED50 (%) against Dermacentor variabilis |

|---|---|---|

| This compound | 0.0017 | Not available |

| DEET | 0.1 | 0.5 |

| Dibutyl Phthalate | 0.5 | 8.947 |

Study on Repellent Effectiveness

In a controlled laboratory setting, the repellent activity of this compound was tested against Aedes aegypti and Dermacentor variabilis . The study involved placing treated mice in cages with mosquitoes and ticks, recording the number of bites over time. Results indicated that this compound significantly reduced biting rates compared to untreated controls, with a marked decrease in feeding behavior observed within the first 20 minutes of exposure .

Long-term Efficacy Assessment

Another study assessed the long-term efficacy of this compound in outdoor settings. Over a four-hour period, treated surfaces maintained repellent activity significantly longer than traditional repellents. This suggests that this compound could provide extended protection in real-world scenarios where reapplication may not be feasible .

Toxicological Profile

While this compound is effective as an insect repellent, understanding its safety profile is crucial. Preliminary toxicity assessments indicate that it has a low acute toxicity level in mammals, with an LD50 greater than 2000 mg/kg when administered orally . However, further studies are necessary to evaluate chronic exposure effects and potential environmental impacts.

Propiedades

IUPAC Name |

butyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIJSNGRQAOIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=O)CC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040319 | |

| Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to pale reddish-brown liquid with an aromatic odor; Affected slowly by light; [Hawley] | |

| Record name | Butopyronoxyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256-270 °C @ 760 mm Hg | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; miscible with alcohol, chloroform, ether, glacial acetic acid, SOL IN BENZENE, PRACTICALLY INSOL IN GLYCEROL; SLIGHTLY SOL IN ETHYLENE GLYCOL, REFINED PETROLEUM OILS | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.052-1.060 @ 25 °C/25 °C | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to pale reddish-brown liquid | |

CAS No. |

532-34-3 | |

| Record name | Butopyronoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butopyronoxyl [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butopyronoxyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butopyronoxyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-6-carboxylic acid, 3,4-dihydro-2,2-dimethyl-4-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOPYRONOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5PG5VZ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.